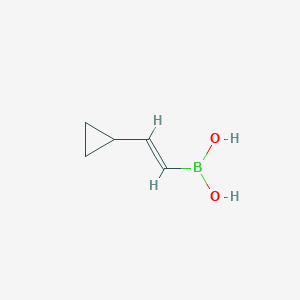

Acide (E)-(2-cyclopropylvinyl)boronique

Vue d'ensemble

Description

(E)-(2-Cyclopropylvinyl)boronic acid is a useful research compound. Its molecular formula is C5H9BO2 and its molecular weight is 111.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality (E)-(2-Cyclopropylvinyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(2-Cyclopropylvinyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications de détection

Acide (E)-(2-cyclopropylvinyl)boronique: est utilisé dans le développement de capteurs en raison de sa capacité à former des complexes avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Cette interaction est essentielle à la création d'essais homogènes et de systèmes de détection hétérogènes, qui peuvent fonctionner à l'interface du matériau de détection ou dans l'échantillon en vrac.

Étiquetage biologique et manipulation des protéines

Ce composé joue un rôle important dans l'étiquetage biologique et la manipulation des protéines. La partie acide boronique peut être utilisée pour modifier les protéines, ce qui est essentiel pour comprendre la fonction et l'interaction des protéines . Il aide également à l'étiquetage cellulaire, fournissant une méthode pour suivre et analyser les processus cellulaires.

Développement thérapeutique

Les acides boroniques, y compris l'this compound, sont explorés pour leur potentiel dans le développement thérapeutique. Leur interaction avec diverses molécules biologiques peut conduire à la création de nouveaux médicaments, en particulier ceux ciblant les voies enzymatiques ou les processus métaboliques .

Technologies de séparation

Dans le domaine des technologies de séparation, l'this compound peut être utilisé pour la purification et la séparation des produits glycosylés. Ses propriétés de liaison sélective en font un excellent outil pour les techniques chromatographiques .

Science des matériaux

Le composé est également important dans la science des matériaux, où il est utilisé dans l'ingénierie des cristaux et la construction de polymères aux propriétés réversibles. Ces applications sont essentielles pour développer des matériaux intelligents qui répondent aux stimuli environnementaux .

Systèmes d'administration de médicaments

This compound: est un élément essentiel dans la création de systèmes d'administration de médicaments à rétroaction contrôlée. Sa capacité à reconnaître et à se lier à des molécules spécifiques comme le glucose le rend adapté à une utilisation dans les dispositifs d'administration d'insuline, où un contrôle précis de la libération du médicament est nécessaire .

Mécanisme D'action

Target of Action

(E)-(2-Cyclopropylvinyl)boronic acid, like other boronic acids, is known to interact with various biological targets. One of the primary targets of boronic acids is proteins with diol and polyol motifs . Boronic acids can also form bonds with nucleophilic amino acid side chains such as that of serine . These interactions allow boronic acids to modulate the activity of these proteins, influencing various cellular processes.

Mode of Action

The interaction of (E)-(2-Cyclopropylvinyl)boronic acid with its targets primarily involves the formation of cyclic boronate esters with diols . This is a reversible process, allowing the boronic acid to dynamically interact with its targets . The boronic acid moiety can also form a reversible covalent interaction with a serine residue, enhancing the stabilization of the protein .

Biochemical Pathways

The biochemical pathways affected by (E)-(2-Cyclopropylvinyl)boronic acid are likely to be diverse, given the broad reactivity of boronic acids. Boronic acids have been shown to interfere in signalling pathways and inhibit enzymes . The specific pathways affected by (E)-(2-Cyclopropylvinyl)boronic acid would depend on the specific proteins it interacts with in the cell.

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by their interactions with biological molecules. For instance, boronic acid-based proteasome inhibitors like Bortezomib and Ixazomib, which are FDA-approved drugs, can serve as templates for understanding the pharmacokinetics and role of boronic acid ligands . The ADME properties of (E)-(2-Cyclopropylvinyl)boronic acid would be influenced by factors such as its solubility, stability, and interactions with proteins and other biomolecules.

Result of Action

The molecular and cellular effects of (E)-(2-Cyclopropylvinyl)boronic acid’s action would depend on the specific targets it interacts with. For instance, if it targets an enzyme, it could inhibit the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in . The specific effects would need to be determined through experimental studies.

Action Environment

The action of (E)-(2-Cyclopropylvinyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . In addition, the presence of diols or other nucleophiles can influence the formation of boronate esters . Understanding these factors can help in optimizing the use of (E)-(2-Cyclopropylvinyl)boronic acid in different applications.

Analyse Biochimique

Biochemical Properties

(E)-(2-Cyclopropylvinyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with diols, where (E)-(2-Cyclopropylvinyl)boronic acid forms reversible covalent bonds, making it useful in sensing applications and as a biochemical tool for protein manipulation and modification . Additionally, (E)-(2-Cyclopropylvinyl)boronic acid can interact with Lewis bases such as hydroxide anions and electron-donating groups, behaving as an electrophile . These interactions are essential for its role in enzyme inhibition and interference in signaling pathways .

Cellular Effects

(E)-(2-Cyclopropylvinyl)boronic acid has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways . For instance, (E)-(2-Cyclopropylvinyl)boronic acid can inhibit certain enzymes, leading to alterations in gene expression and cellular metabolism . Studies have also indicated that (E)-(2-Cyclopropylvinyl)boronic acid can induce cytostatic effects on cancer cells by inhibiting cell proliferation and affecting mitochondrial function .

Molecular Mechanism

The molecular mechanism of (E)-(2-Cyclopropylvinyl)boronic acid involves its ability to form reversible covalent bonds with diols and interact with Lewis bases . This interaction leads to the formation of boronate esters, which play a crucial role in its biochemical activity. Additionally, (E)-(2-Cyclopropylvinyl)boronic acid can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E)-(2-Cyclopropylvinyl)boronic acid can change over time due to its stability and degradation properties. Studies have shown that (E)-(2-Cyclopropylvinyl)boronic acid is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its biochemical activity and long-term effects on cellular function . Additionally, the temporal effects of (E)-(2-Cyclopropylvinyl)boronic acid can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of (E)-(2-Cyclopropylvinyl)boronic acid in animal models vary with different dosages. At lower doses, (E)-(2-Cyclopropylvinyl)boronic acid has been shown to exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of cellular functions . Studies have also identified threshold effects, where the biochemical activity of (E)-(2-Cyclopropylvinyl)boronic acid significantly changes at specific dosage levels .

Metabolic Pathways

(E)-(2-Cyclopropylvinyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . It can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes . Additionally, (E)-(2-Cyclopropylvinyl)boronic acid can be metabolized by certain enzymes, leading to the formation of metabolites that may have distinct biochemical activities .

Transport and Distribution

The transport and distribution of (E)-(2-Cyclopropylvinyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of (E)-(2-Cyclopropylvinyl)boronic acid within cells, where it can exert its biochemical effects . Additionally, (E)-(2-Cyclopropylvinyl)boronic acid can accumulate in specific tissues, influencing its overall distribution and activity .

Subcellular Localization

(E)-(2-Cyclopropylvinyl)boronic acid exhibits specific subcellular localization, which can affect its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in biochemical reactions and interactions with other biomolecules .

Propriétés

IUPAC Name |

[(E)-2-cyclopropylethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BO2/c7-6(8)4-3-5-1-2-5/h3-5,7-8H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOVKAPKXOICSX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717002 | |

| Record name | [(E)-2-Cyclopropylethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903510-64-5 | |

| Record name | [(E)-2-Cyclopropylethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1465767.png)

![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465769.png)

![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465770.png)

[3-(methylamino)propyl]amine](/img/structure/B1465774.png)

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B1465777.png)